2-(4-Ethoxy-3-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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Overview
Description
2-(4-Ethoxy-3-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boronic ester compound that features a fluorinated aromatic ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Ethoxy-3-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 4-ethoxy-3-fluorophenylboronic acid with 2,2,6,6-tetramethyl-1,3-dioxane-4,5-dione. The reaction is usually carried out in the presence of a base such as potassium carbonate and a palladium catalyst under an inert atmosphere .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
2-(4-Ethoxy-3-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding phenols.
Reduction: Reduction reactions can convert it into the corresponding alcohols.
Substitution: It can participate in nucleophilic substitution reactions, particularly in the presence of strong nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Strong nucleophiles such as sodium methoxide or potassium tert-butoxide are often used.
Major Products
The major products formed from these reactions include phenols, alcohols, and substituted aromatic compounds, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2-(4-Ethoxy-3-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has diverse applications in scientific research:
Chemistry: It is widely used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds, which are essential in the synthesis of complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in the design of new pharmaceuticals with improved efficacy and reduced side effects.
Industry: It is used in the production of advanced materials, including polymers and electronic components
Mechanism of Action
The mechanism of action of 2-(4-Ethoxy-3-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane involves its ability to form stable complexes with various transition metals. These complexes facilitate the activation of carbon-carbon and carbon-heteroatom bonds, enabling a wide range of chemical transformations. The molecular targets and pathways involved include the activation of palladium and nickel catalysts, which are crucial for cross-coupling reactions .
Comparison with Similar Compounds
Similar Compounds
- 4-Ethoxy-3-fluorophenylboronic acid
- (4-Ethoxy-3-fluorophenyl)methanol
- 1-(4-Ethoxy-3-fluorophenyl)ethanone
Uniqueness
Compared to similar compounds, 2-(4-Ethoxy-3-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane offers unique advantages in terms of stability and reactivity. Its boronic ester group provides enhanced stability under various reaction conditions, making it a valuable reagent in synthetic organic chemistry .
Properties
Molecular Formula |
C14H20BFO3 |
---|---|
Molecular Weight |
266.12 g/mol |
IUPAC Name |
2-(4-ethoxy-3-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
InChI |
InChI=1S/C14H20BFO3/c1-6-17-12-8-7-10(9-11(12)16)15-18-13(2,3)14(4,5)19-15/h7-9H,6H2,1-5H3 |
InChI Key |
POHVVBHUELLUPV-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)OCC)F |
Origin of Product |
United States |
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